molecular formula C21H18FN3O3 B6547573 N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946363-37-7

N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547573
CAS No.: 946363-37-7
M. Wt: 379.4 g/mol
InChI Key: HBIGZGXNKICPQL-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2-fluorobenzyl group at position 1 and a 3-acetamidophenyl carboxamide at position 2. Its structure combines hydrogen bond donors/acceptors (acetamido group) and lipophilic elements (fluorinated benzyl), making it a candidate for targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-14(26)23-17-6-4-7-18(11-17)24-21(28)16-9-10-20(27)25(13-16)12-15-5-2-3-8-19(15)22/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIGZGXNKICPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps in its preparation include:

  • Nitration : Introduction of the nitro group using nitric and sulfuric acids.
  • Fluorination : Use of fluorinating agents such as N-fluorobenzenesulfonimide.
  • Amidation : Formation of the amide bond through coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives of this compound. For example, a study assessed five derivatives for their minimum inhibitory concentration (MIC) against various pathogens. Notably:

  • Compound 7b exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • The study also reported bactericidal effects with minimum bactericidal concentration (MBC) values indicating effective killing of pathogens .

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The presence of fluorine and other substituents enhances binding affinity, potentially modulating biological pathways by inhibiting or activating target enzymes .

Case Study 1: Antiviral Activity

A patent document indicated that compounds similar to N-(3-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine derivatives were investigated for their anti-HIV properties. The findings suggested that these compounds could serve as potential therapeutic agents against HIV due to their ability to inhibit viral replication .

Case Study 2: Enzyme Inhibition

Research has also focused on the enzyme inhibition properties of this compound. It was reported that certain derivatives could inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders .

Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialSignificant activity against S. aureus and S. epidermidis; MIC 0.22 - 0.25 μg/mL
AntiviralPotential anti-HIV activity
Enzyme InhibitionInhibition of metabolic enzymes

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs occur in the carboxamide substituent and the dihydropyridine/pyridazine core. Below is a comparative analysis:

Compound Name / ID Core Structure Carboxamide Substituent Key Modifications Molecular Weight (g/mol) Reference
Target Compound Dihydropyridine 3-Acetamidophenyl Acetamido group (polar H-bond donor) Not explicitly stated -
BG15463 (N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide) Dihydropyridine 3-Chloro-4-fluorophenyl Halogenated substituents (Cl, F) 374.77
G843-1042 (N-(3-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide) Dihydropyridine 3-Methylphenyl Methyl group (lipophilic) 336.37 (C20H17FN2O2)
Compound 6 () Pyridazine 3-(Cyclopropylcarbamoyl)phenyl Cyclopropylcarbamoyl (rigid, hydrophobic) Not stated
2’-Fluoro ortho-fluorofentanyl () Piperidine 2-Fluorophenyl + fluorophenethyl Opioid analog (high lipophilicity) Not stated

Key Observations :

  • Lipophilicity : G843-1042’s 3-methylphenyl group increases logP relative to the target compound, which may favor blood-brain barrier penetration but reduce metabolic stability .
  • Bioisosteric Replacements: Pyridazine-core analogs (e.g., Compound 6 in ) exhibit altered electronic properties compared to dihydropyridines, affecting binding to targets like the Trypanosoma cruzi proteasome .

Pharmacological and Toxicological Insights

  • Antiparasitic Activity : Pyridazine-core analogs () inhibit T. cruzi proteasome with IC50 values in the low micromolar range. The target compound’s dihydropyridine core may offer similar efficacy but requires experimental validation .
  • Toxicity : Halogenated analogs like BG15463 may pose higher bioaccumulation risks, whereas the acetamido group in the target compound could be metabolized to less toxic byproducts .

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